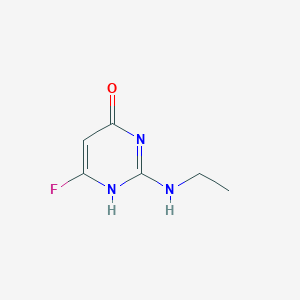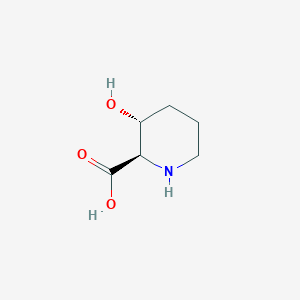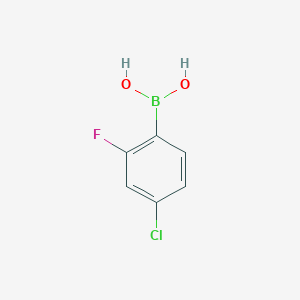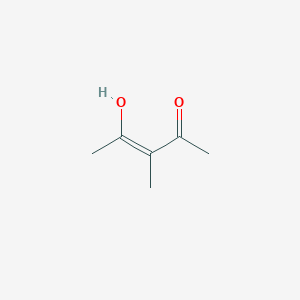
(Z)-4-hydroxy-3-methylpent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-hydroxy-3-methylpent-3-en-2-one, also known as HMP, is a natural product that is found in various plants and fruits. It has been identified as a potential bioactive compound with various biological activities.
作用机制
The mechanism of action of (Z)-4-hydroxy-3-methylpent-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, and the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cellular signaling pathways. This compound has also been shown to have beneficial effects on various organs and systems, including the cardiovascular system, the nervous system, and the immune system.
实验室实验的优点和局限性
The advantages of using (Z)-4-hydroxy-3-methylpent-3-en-2-one in lab experiments include its natural origin, its diverse biological activities, and its availability. However, there are also some limitations to using this compound in lab experiments, including its variability in composition, its potential toxicity at high doses, and the lack of standardized methods for its extraction and purification.
未来方向
There are several future directions for the research on (Z)-4-hydroxy-3-methylpent-3-en-2-one, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications. The use of this compound in combination with other bioactive compounds may also be explored to enhance its biological activities. Additionally, the effects of this compound on the gut microbiome and its potential role in the prevention and treatment of gut-related diseases may also be investigated.
Conclusion:
In conclusion, this compound is a natural product with diverse biological activities and potential therapeutic applications. The synthesis of this compound can be achieved through various methods, and its mechanism of action is related to its antioxidant and anti-inflammatory properties. This compound has beneficial effects on various organs and systems, but there are also limitations to using it in lab experiments. Future research on this compound may lead to the development of new therapeutic agents for the prevention and treatment of various chronic diseases.
合成方法
The synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one can be achieved through various methods, including natural extraction from plants, chemical synthesis, and microbial fermentation. The most common method for the synthesis of this compound is through natural extraction from plants, such as the leaves of the tea plant (Camellia sinensis) and the fruit of the persimmon (Diospyros kaki). Chemical synthesis involves the use of chemical reactions to produce this compound, while microbial fermentation uses microorganisms to produce this compound.
科学研究应用
(Z)-4-hydroxy-3-methylpent-3-en-2-one has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-obesity, and anti-diabetic properties. Several studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to the development of various chronic diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many inflammatory diseases.
属性
CAS 编号 |
186047-23-4 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3/b5-4- |
InChI 键 |
ZBCJFUZOIPBJEF-PLNGDYQASA-N |
手性 SMILES |
C/C(=C(\C)/O)/C(=O)C |
SMILES |
CC(=C(C)O)C(=O)C |
规范 SMILES |
CC(=C(C)O)C(=O)C |
同义词 |
3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





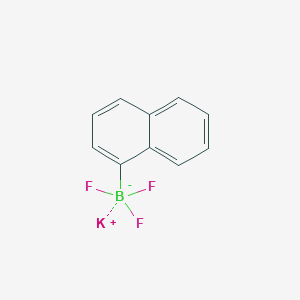
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
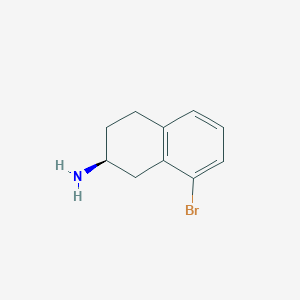
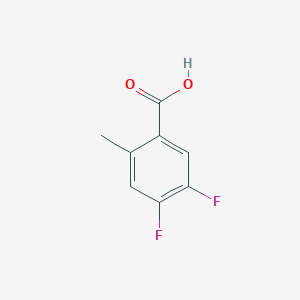
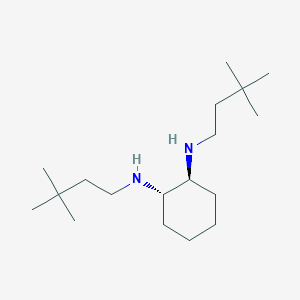
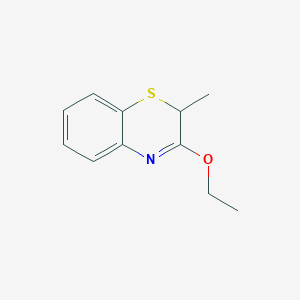
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
